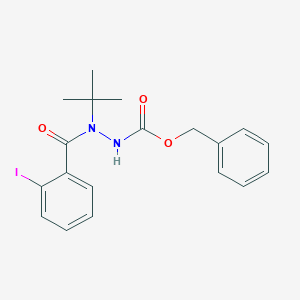
Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate is still being studied. However, it has been suggested that it may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antimicrobial activity against a range of bacterial strains. Additionally, it has been found to have low toxicity, making it a potentially safe candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate for lab experiments is its potential anti-tumor and antimicrobial activity. This makes it a promising candidate for further study in these areas. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.
Orientations Futures
There are several future directions for the study of Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate. One area of interest is the development of new cancer treatments based on its anti-tumor activity. Another area of interest is the development of new antibiotics based on its antimicrobial activity. Additionally, further study is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments.
Méthodes De Synthèse
Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate can be synthesized through a multi-step process involving the reaction of tert-butyl hydrazine with benzoyl chloride, followed by the reaction of the resulting product with benzyl bromide and potassium iodide. The final product is obtained through the reaction of benzyl 2-tert-butyl-2-(2-bromobenzoyl)hydrazinecarboxylate with sodium iodide.
Applications De Recherche Scientifique
Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate has been widely studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-tumor activity, making it a promising candidate for cancer treatment. Additionally, it has been shown to have antimicrobial activity against a range of bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C19H21IN2O3 |
|---|---|
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate |
InChI |
InChI=1S/C19H21IN2O3/c1-19(2,3)22(17(23)15-11-7-8-12-16(15)20)21-18(24)25-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,21,24) |
Clé InChI |
SWBRPLFTVLPZNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


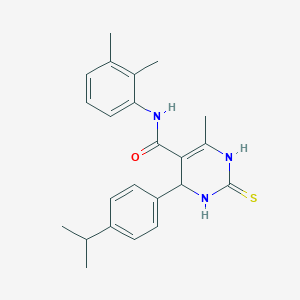
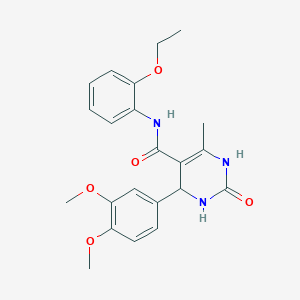
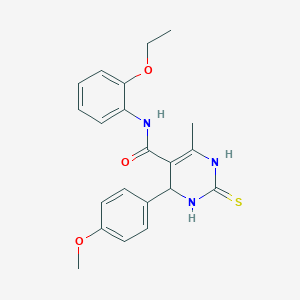
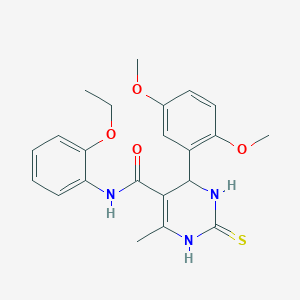
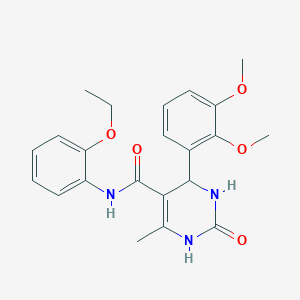
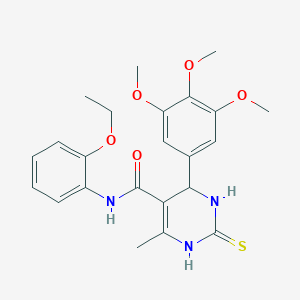
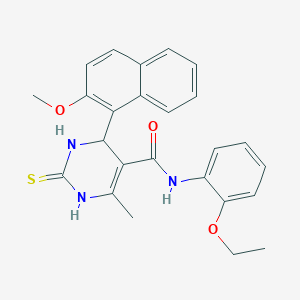
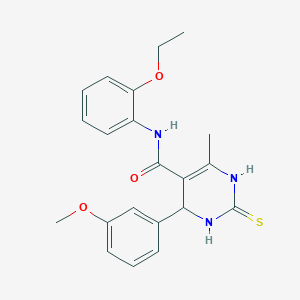
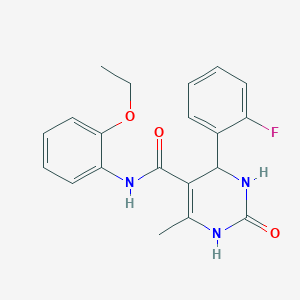
![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
